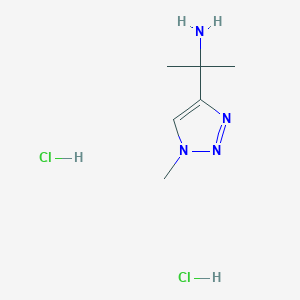

2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(1-methyltriazol-4-yl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-6(2,7)5-4-10(3)9-8-5;;/h4H,7H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOMCXVYPHJVLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=N1)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The reaction involves the use of an azide and an alkyne, which react in the presence of a copper(I) catalyst to form the triazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

The compound's triazole moiety is known for its bioactivity and stability, making it a valuable scaffold in drug design. Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing the triazole ring can effectively inhibit the growth of various pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen Tested | Activity |

|---|---|---|

| Compound A | Staphylococcus aureus | Moderate |

| Compound B | Escherichia coli | Good |

| 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride | Various | To be determined |

Agricultural Chemistry

Triazole compounds are also utilized in agricultural chemistry as fungicides. Their ability to inhibit fungal growth makes them suitable for protecting crops against diseases. Research indicates that triazole-based fungicides can effectively manage fungal pathogens in various crops .

Material Science

The compound's unique structure allows it to act as a building block for synthesizing novel materials. For example, it can be used in the development of polymers with enhanced properties such as thermal stability and mechanical strength . The incorporation of triazole units into polymer matrices has been shown to improve their performance in various applications.

Table 2: Properties of Triazole-Based Polymers

Pharmaceutical Research

In pharmaceutical research, the compound serves as a potential lead for developing new therapeutic agents. Its ability to mimic amide bonds through isosteric substitution allows for the optimization of lead compounds in drug discovery processes .

Case Study: GPR88 Agonists

A study evaluating GPR88 agonists highlighted the effectiveness of incorporating triazole moieties into drug scaffolds. The findings suggested that substituting traditional amine groups with triazoles maintained biological activity while enhancing pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Key Observations:

Backbone Variability: The target compound and its phenyl analog share the propan-2-amine backbone, which introduces a branched alkyl chain. This contrasts with the piperidine backbone in 3-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride, which incorporates a six-membered nitrogen heterocycle.

Substituent Effects :

- The methyl group on the triazole ring in the target compound is electron-donating, which may stabilize the triazole ring and modulate solubility. In contrast, the phenyl substituent in the analog (C₁₁H₁₅ClN₄) introduces aromaticity and electron-withdrawing effects, likely reducing water solubility but increasing lipophilicity .

Salt Form and Solubility: The dihydrochloride salt (two HCl equivalents) in the target compound and the piperidine analog suggests higher aqueous solubility compared to the monohydrochloride phenyl derivative. This property is critical for formulations requiring rapid dissolution in biological matrices .

Molecular Weight Trends :

- The phenyl-substituted compound has the highest molecular weight (238.45 g/mol) due to its aromatic ring, followed by the piperidine analog (239.15 g/mol). The target compound, with its simpler propan-2-amine backbone, has the lowest molecular weight (210.9 g/mol), which may correlate with improved pharmacokinetic properties like membrane permeability.

Research Implications and Limitations

While the provided evidence lacks explicit data on synthesis routes, biological activity, or spectroscopic characterization of the target compound, structural comparisons suggest the following hypotheses:

- Bioactivity: The methyl-triazole-propan-2-amine scaffold may mimic natural amines, enabling interactions with enzymes or receptors.

- Synthetic Challenges : Introducing a dihydrochloride salt requires precise stoichiometry during neutralization, as seen in related amine-HCl syntheses .

Biological Activity

2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride, a compound with potential therapeutic applications, has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Chemical Formula : C₆H₁₄Cl₂N₄

- Molecular Weight : 213.11 g/mol

- IUPAC Name : (2R)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride

- CAS Number : 2095396-89-5

Biological Activity Overview

The biological activity of 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride has been investigated primarily in the context of its anticancer properties and its interaction with various biological targets.

Anticancer Activity

Research has shown that compounds containing the triazole moiety often exhibit significant anticancer properties. For instance, studies involving related triazole compounds have demonstrated their ability to induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : Compounds similar to 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amines have been reported to induce cell cycle arrest at different phases. For example, a study indicated that certain triazole derivatives caused G2/M phase arrest in A549 lung carcinoma cells .

- Induction of Apoptosis : The pro-apoptotic effects of triazole compounds have been well-documented. In vitro assays have shown that these compounds can trigger apoptosis via mitochondrial pathways and caspase activation .

- MTT Assay Results : The MTT assay is commonly used to evaluate cell viability and cytotoxicity. Preliminary results for similar triazole compounds indicate that they exhibit IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) .

The mechanisms through which 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amines exert their biological effects include:

Interaction with Enzymatic Pathways

Triazole derivatives are known to interact with several enzymatic pathways that are crucial for cancer cell proliferation and survival. These interactions may involve:

- Inhibition of Kinases : Certain triazole-based compounds have been identified as inhibitors of specific kinases involved in cell signaling pathways that promote cancer cell growth.

Modulation of Gene Expression

Triazole compounds can also modulate gene expression related to apoptosis and cell cycle regulation. This modulation can lead to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Case Studies

Several studies highlight the efficacy of triazole-containing compounds:

- Study on Coumarin-Triazole Derivatives : A series of derivatives were synthesized and evaluated for their anticancer activity against multiple human cancer cell lines. The study reported significant cytotoxic effects correlated with structural modifications at the triazole ring .

- Flow Cytometry Analysis : Flow cytometry assays demonstrated that specific triazole derivatives could induce late apoptosis or necrosis in A549 cells, emphasizing their potential as therapeutic agents against lung cancer .

Q & A

Basic Synthesis and Optimization

Q: What are the key steps and critical factors in synthesizing 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride? A: The synthesis involves multi-step reactions, typically starting with click chemistry for triazole ring formation, followed by amine functionalization and dihydrochloride salt preparation. Critical factors include:

- Catalyst selection : Copper(I) or ruthenium catalysts for regioselective triazole formation .

- Solvent systems : Polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates and control reaction kinetics .

- Temperature control : Exothermic steps (e.g., cycloaddition) require gradual heating (40–60°C) to avoid side reactions .

- Salt formation : HCl gas or concentrated HCl in anhydrous conditions ensures high-purity dihydrochloride crystallization .

Basic Characterization Techniques

Q: Which spectroscopic methods are most effective for characterizing this compound, and what challenges arise? A:

- NMR : ¹H/¹³C NMR identifies the triazole proton (δ 7.8–8.2 ppm) and quaternary carbons. Overlapping signals in the aliphatic region (propan-2-amine) may require 2D NMR (HSQC, COSY) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and isotopic patterns for Cl⁻ counterions .

- IR spectroscopy : N-H stretches (3200–3400 cm⁻¹) and triazole C=N (1600 cm⁻¹) validate functional groups .

Advanced Synthesis Optimization

Q: How can computational methods improve reaction efficiency and yield? A:

- Reaction path search : Quantum mechanical calculations (DFT) model transition states to predict regioselectivity in triazole formation .

- Design of Experiments (DoE) : Fractional factorial designs optimize variables (e.g., catalyst loading, solvent ratio) with minimal experimental runs. Response surface methodology (RSM) identifies optimal conditions .

- Machine learning : Training models on existing triazole synthesis datasets predict optimal reaction parameters (e.g., temperature, stoichiometry) .

Advanced Data Contradiction Analysis

Q: How to resolve discrepancies in reported yields or purity across studies? A:

- Impurity profiling : Use HPLC-MS to detect by-products (e.g., unreacted azides, regioisomers). Compare retention times with synthetic standards .

- Reaction monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation kinetics to identify incomplete steps .

- Reproducibility checks : Validate solvent drying (molecular sieves) and catalyst activation (e.g., Cu(I) reduction with sodium ascorbate) .

Advanced Biological Activity Assessment

Q: What methodologies are used to evaluate its interactions with biological targets? A:

- In vitro assays : Radioligand binding studies (e.g., for serotonin receptors) quantify IC₅₀ values. Use HEK293 cells expressing target receptors .

- Molecular docking : AutoDock Vina or Schrödinger models triazole-amine interactions with active sites (e.g., MAO enzymes) .

- Structure-activity relationship (SAR) : Synthesize analogs with methyl group modifications to assess steric/electronic effects on potency .

Advanced Computational Modeling

Q: How to model its stability and reactivity under physiological conditions? A:

- MD simulations : GROMACS assesses conformational flexibility in aqueous environments, focusing on amine protonation states .

- pKa prediction : COSMO-RS calculates amine group pKa (~9.5) to predict solubility and ionizability at physiological pH .

- Degradation pathways : DFT-based transition state analysis identifies hydrolysis-prone sites (e.g., triazole ring under acidic conditions) .

Basic Stability and Storage

Q: What conditions ensure long-term stability of the compound? A:

- Storage : Desiccated at -20°C in amber vials to prevent hygroscopic degradation and photolysis .

- Stability monitoring : Periodic HPLC analysis (C18 column, 0.1% TFA in mobile phase) detects decomposition products .

Advanced Impurity Profiling

Q: How to identify and quantify synthesis-related impurities? A:

- Ion chromatography : Quantify chloride counterion stoichiometry and detect excess HCl .

- HPLC-MS/MS : Characterize regioisomers (e.g., 1,4- vs. 1,5-triazole) using fragmentation patterns .

- NMR spiking : Add authentic impurity standards (e.g., unreacted propargylamine) to confirm contaminant signals .

Novel Applications in Research

Q: What methodologies explore its potential in non-traditional applications (e.g., catalysis)? A:

- Ligand design : Coordinate the amine-triazole moiety with transition metals (e.g., Pd) for cross-coupling catalysis. Study TOF and TON via GC-MS .

- Polymer chemistry : Incorporate into monomers for pH-responsive hydrogels; characterize swelling ratios via rheometry .

Advanced Reactivity with Biomolecules

Q: How to study its covalent interactions with proteins or DNA? A:

- Fluorescence quenching : Titrate the compound with tryptophan-containing proteins (e.g., BSA) and measure Stern-Volmer constants .

- X-ray crystallography : Co-crystallize with target enzymes (e.g., kinases) to resolve binding modes at 1.5–2.0 Å resolution .

- SPR biosensing : Immobilize on gold chips to measure real-time binding kinetics (ka/kd) with receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.